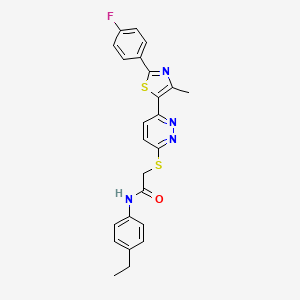
N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, biological evaluation, and structural analysis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves the reaction of specific amines with acylating agents or acid chlorides. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the synthesis of N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide involved the use of saccharin-2-ylacetamide as a precursor . These methods suggest that the synthesis of N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide would likely involve a multi-step process including the formation of the thiazolyl and pyridazinyl moieties followed by their subsequent linkage to the acetamide backbone.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR and IR, as well as X-ray diffraction analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the geometry and conformation of the compound. For the compound , similar analytical methods would be employed to determine its precise molecular structure.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive groups such as cyano, amino, or azo linkages can lead to the formation of heterocyclic compounds through cyclization reactions . The compound N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, with its thiazolyl and pyridazinyl groups, may also undergo similar reactions, potentially leading to the synthesis of new heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of halogens and trifluoromethyl groups can affect the compound's lipophilicity, boiling point, and solubility . The biological activity of such compounds, as seen in kappa-opioid agonists, is also closely related to their structural features . The compound , with its fluorophenyl and ethylphenyl groups, is expected to have unique physical and chemical properties that could be explored for potential biological activities.
科学的研究の応用
Novel Heterocyclic Compound Synthesis
Researchers have been engaged in synthesizing innovative heterocycles incorporating thiadiazole moieties, exploring their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research underscores the utility of such compounds in developing new pest management strategies, reflecting a broader interest in the application of complex organic molecules in agriculture (Fadda et al., 2017).
Anticancer Research
There is ongoing research into the anticancer potential of thiazole derivatives. Studies have shown that certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibit selective cytotoxicity towards human lung adenocarcinoma cells. This line of investigation is crucial for the development of new anticancer agents, highlighting the compound's relevance in medicinal chemistry (Evren et al., 2019).
Coordination Chemistry
The synthesis and characterization of novel coordination complexes based on pyrazole-acetamide derivatives have been explored for their antioxidant activities. This research contributes to the understanding of the complex's structural chemistry and its potential applications in creating antioxidants (Chkirate et al., 2019).
Molecular Stability and Drug Discovery
In the realm of drug discovery, the structural modification of heterocyclic compounds to improve metabolic stability is a significant area of research. Studies involving the replacement of benzothiazole rings with other heterocycles to mitigate metabolic deacetylation exemplify the compound's role in designing more stable and effective pharmacological agents (Stec et al., 2011).
Agricultural Chemistry
Research into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has demonstrated their potential as herbicides, showcasing the importance of such compounds in developing new agricultural chemicals with specific actions against dicotyledonous plants (Xu et al., 2008).
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4OS2/c1-3-16-4-10-19(11-5-16)27-21(30)14-31-22-13-12-20(28-29-22)23-15(2)26-24(32-23)17-6-8-18(25)9-7-17/h4-13H,3,14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTYQJDWYVPOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)
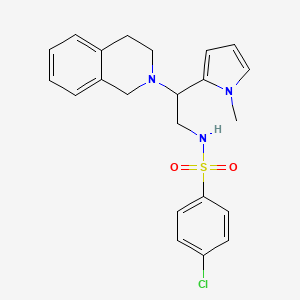
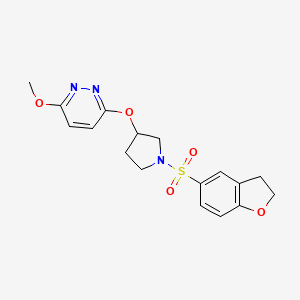
![(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2525949.png)

![N-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2525959.png)

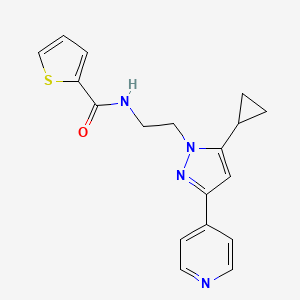
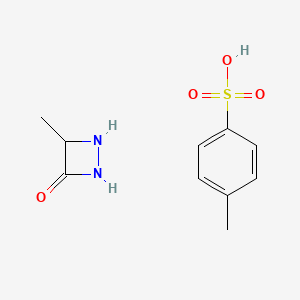


![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride](/img/structure/B2525965.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2525966.png)
![10-Oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B2525968.png)